2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonylbenzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO4S/c20-13-6-8-14(9-7-13)25(22,23)18-11-16-15-4-2-1-3-12(15)5-10-17(16)24-19(18)21/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSDCNRMCATUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one typically involves multi-step organic reactions. One common method includes the reaction of benzo[f]chromen-3-one with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[f]chromen-3-one Derivatives
Structural Modifications and Activity Trends
Electron-Withdrawing Groups: The 4-chlorophenyl sulfonyl group in the target compound is expected to enhance stability and binding affinity to hydrophobic enzyme pockets, similar to fluorine-substituted analogs. For example, 2-(4-fluorobenzylidene)hydrazinyl derivatives exhibit superior antimicrobial activity compared to non-fluorinated analogs due to increased electronegativity and membrane penetration . The sulfonyl group may also improve solubility compared to alkyl or aryl ether substituents, as seen in 2-methylthiazole derivatives .
Heterocyclic Substituents :
- Pyrimidine and thiazole substituents (e.g., in ) demonstrate broad-spectrum activity. Pyrimidine derivatives synthesized via microwave irradiation show potent antitubercular effects, likely due to enhanced π-π stacking with bacterial DNA .
Synthetic Efficiency: Solvent-free grinding (used for dimethylamino acryloyl derivatives) offers high yields (>85%) and reduced environmental impact compared to traditional methods . Microwave-assisted synthesis (e.g., for pyrimidine derivatives) reduces reaction times from hours to minutes while maintaining efficacy .
Biological Activity
2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a chromenone moiety and a sulfonyl group, which contribute to its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation, mitochondrial disruption |
| HT-29 (Colon Cancer) | 15 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways.
- Receptor Modulation: It may modulate receptor activity related to inflammation and apoptosis.
- Gene Expression Regulation: The compound influences the expression of genes associated with cell survival and apoptosis.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer Cells: A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models.
- Inflammation Model: In a murine model of arthritis, administration of the compound reduced joint swelling and inflammatory markers, indicating its potential for treating autoimmune conditions.
- Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)sulfonylbenzo[f]chromen-3-one, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonation of benzo[f]chromen-3-one intermediates and coupling with 4-chlorophenyl groups. Key steps include:
- Microwave-assisted synthesis for rapid cyclization (e.g., benzo[f]chromen-3-one derivatives achieved 85–90% yields under microwave irradiation ).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while base catalysts like K₂CO₃ facilitate nucleophilic substitutions .
- Isomer control : Use of Lewis acids (e.g., AlCl₃) to resolve cis/trans isomerization issues during sulfonation, as seen in analogous naphthoquinone syntheses .
Q. How can researchers verify the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.6 ppm for benzo[f]chromenone core ).
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ~410–500 for similar sulfonylated chromenones ).
- Chromatographic methods : HPLC with UV detection (λ = 254–280 nm) using C18 columns and methanol/water gradients to resolve impurities .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as applied to related chromenone derivatives .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorophenylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Computational modeling : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of the sulfonyl group, enhancing electrophilic reactivity at the chromenone carbonyl.
- Structure-activity relationship (SAR) studies : Compare bioactivity of analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate electronic contributions .
- Crystallographic data : Analyze bond angles and torsion angles to assess steric hindrance (e.g., sulfonyl group orientation in crystal lattices ).
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?
Methodological Answer:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (MIC/MBC) and TNF-α/IL-6 ELISA for anti-inflammatory profiling to minimize variability .
- Solubility optimization : Address discrepancies caused by DMSO vehicle effects by using nanoformulations or β-cyclodextrin inclusion complexes .
- Metabolic stability studies : Evaluate cytochrome P450 interactions to explain divergent in vitro/in vivo results .
Q. How can researchers leverage crystallographic data to refine the compound’s supramolecular packing for materials science applications?
Methodological Answer:
- SHELX refinement : Use SHELXL for high-resolution crystal structure refinement, particularly for resolving disorder in sulfonyl groups .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Cl···π contacts) to engineer co-crystals with tailored properties .
- Twinned data correction : Apply SHELXD/SHELXE pipelines for resolving challenges in twinned or low-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
